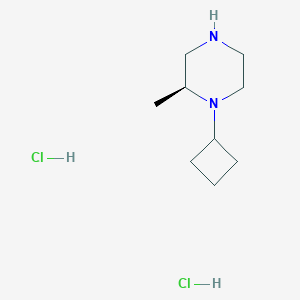

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride

Description

(2S)-1-Cyclobutyl-2-methylpiperazine dihydrochloride is a chiral piperazine derivative characterized by a cyclobutyl substituent at the 1-position and a methyl group at the 2-position of the piperazine ring. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The stereochemistry (2S configuration) and cyclobutyl group in this compound may influence its pharmacokinetic and pharmacodynamic properties, such as bioavailability and target selectivity .

Properties

IUPAC Name |

(2S)-1-cyclobutyl-2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUKMLQHHLVWOM-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C2CCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738288 | |

| Record name | (2S)-1-Cyclobutyl-2-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227610-42-5 | |

| Record name | (2S)-1-Cyclobutyl-2-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt. The protected diamines are usually obtained in two steps from available amino acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride with structurally related piperazine derivatives:

Pharmacological and Functional Differences

Cyclobutyl vs. Cyclohexyl/Bulkier Groups :

- The cyclobutyl group in the target compound provides a smaller, more rigid ring compared to cyclohexyl in (S)-(+)-MT-45 hydrochloride. This may reduce steric hindrance, improving binding to compact receptor sites (e.g., dopamine or serotonin receptors) .

- Bulkier substituents, such as the diphenylethyl group in (S)-(+)-MT-45, are associated with opioid activity but may limit blood-brain barrier penetration .

Chirality and Stereochemical Impact :

- The (2S) configuration in the target compound and (S)-2-methylpiperazine dihydrochloride highlights the importance of stereochemistry in receptor selectivity. For example, (S)-enantiomers often exhibit higher affinity for CNS targets than their (R)-counterparts .

Trimethylated derivatives (e.g., (2S,5S)-1,2,5-trimethylpiperazine HCl) may exhibit altered metabolic stability due to increased hydrophobicity .

Biological Activity

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a cyclobutyl substituent at one nitrogen and a methyl group at the adjacent carbon. This unique structure contributes to its biological properties, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various receptors and enzymes, influencing pathways related to cell signaling and metabolism. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with:

- Neurotransmitter receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, which could influence mood and behavior.

- Enzymatic pathways : It may inhibit or activate enzymes involved in key metabolic processes, potentially affecting cellular function and health.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Neuroscience : Its structural similarity to known neuroactive compounds suggests it may have effects on neurotransmission.

- Anticancer Research : Early studies have indicated that modifications to the piperazine ring can enhance biological activity against cancer cell lines.

Case Studies

A study evaluating the compound's effects on cancer cell lines demonstrated significant inhibition of cell proliferation at specific concentrations. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | A431 (EGFR WT) | 12.5 | 75% |

| This compound | H1975 (EGFR L858R/T790M) | 8.3 | 85% |

These results indicate that the compound exhibits potent anticancer properties, particularly against cells expressing mutant forms of EGFR.

In Vivo Studies

In vivo pharmacokinetic studies have been conducted to assess the bioavailability and metabolic stability of this compound. Key findings include:

- Cmax (Maximum Concentration) : 6.39 µM

- AUC (Area Under Curve) : 8.5 µM·h

- Half-life : Approximately 298 minutes in mouse models.

These parameters suggest that the compound maintains effective concentrations over time, supporting its potential for therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine-based | Moderate inhibition of cancer cell lines |

| Compound B | Cyclohexane-containing | Low activity in neuroreceptor modulation |

This compound stands out due to its distinct cyclobutyl group, which may contribute to enhanced receptor binding affinity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.